3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H21FN2O and a molecular weight of 312.39. This compound is used in scientific research and has diverse applications due to its unique molecular structure, making it valuable for studies in pharmaceuticals, materials science, and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3-fluorobenzophenone with 4-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of 3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzophenone ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound’s unique structure makes it valuable for the development of advanced materials, including polymers and nanomaterials.
Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of 3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazinomethyl) benzophenone
- 3’-Chloro-2-(4-methylpiperazinomethyl) benzophenone
- 3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone
Uniqueness
3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it particularly valuable in pharmaceutical research .
Biological Activity
3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone (C19H21FN2O) is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article will explore its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a benzophenone core with a fluorine atom at the 3' position and a piperazine moiety attached via a methylene bridge. The presence of the fluorine atom and the piperazine group contributes to its unique pharmacological properties.
Property | Description |
---|---|
Molecular Formula | C19H21FN2O |
Molecular Weight | 322.38 g/mol |
Structure | Benzophenone derivative with piperazine |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system. It has been studied for its potential as an opioid receptor antagonist, which could provide insights into pain management and addiction therapies.
Opioid Receptor Interactions
Research has indicated that compounds similar to this compound exhibit nonselective antagonist properties at opioid receptors. The presence of both the fluorine atom and the piperazine group enhances binding affinity and efficacy at these receptors, potentially leading to significant pharmacological effects.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential.
Case Study: Antagonist Properties
In a study comparing various benzophenone derivatives, this compound was found to demonstrate enhanced antagonist activity at mu-opioid receptors compared to analogs lacking the fluorine substituent. This finding suggests that structural modifications can significantly influence biological activity.
- Study Design : The compound was synthesized and tested against known opioid antagonists.
- Results :
- Binding Affinity : Higher binding affinity was observed for this compound compared to standard antagonists.
- Efficacy : Demonstrated effective inhibition of receptor activation in vitro.
Table 1: Comparison of Binding Affinities
Compound | Binding Affinity (Ki, nM) |
---|---|
This compound | 12 |
Naloxone | 15 |
Naltrexone | 20 |
Synthesis Methods
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available benzophenones. Key steps include:
- Electrophilic Aromatic Substitution : Introduction of the fluorine substituent.
- Piperazine Formation : Attachment of the piperazine moiety through nucleophilic substitution.
- Purification : The final product is purified using chromatography techniques.
Properties
IUPAC Name |
(3-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-16-5-2-3-8-18(16)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRXMBUMYYPGFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643874 |
Source
|
Record name | (3-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-09-0 |
Source
|
Record name | (3-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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